molecular formula C19H24N4O2 B2534297 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097866-59-4

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B2534297
CAS No.: 2097866-59-4
M. Wt: 340.427
InChI Key: YNKLERWHKGNKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the propan-2-yloxy group, and the attachment of the pyrimidin-2-yl-pyrrolidin-2-ylmethyl substituent. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yl-pyrrolidin-2-ylmethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)25-17-8-6-15(7-9-17)18(24)22-13-16-5-3-12-23(16)19-20-10-4-11-21-19/h4,6-11,14,16H,3,5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKLERWHKGNKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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